molecular formula C19H23N5O4 B5673523 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B5673523
M. Wt: 385.4 g/mol
InChI Key: MTIAADQSTVMVIC-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules that often exhibit significant biological activity, making them of interest in pharmaceutical research and development. The molecular architecture includes several notable features such as a pyrazolo[1,5-a]pyrazine core, a dihydro-1,4-benzodioxin motif, and a carboxamide functional group, which may contribute to its potential biological activities.

Synthesis Analysis

The synthesis of complex molecules like this typically involves multi-step organic reactions, starting from simpler precursors. Techniques such as nucleophilic substitution, amidation, and ring-closing reactions are commonly employed. For example, Senthilkumar et al. (2021) describe the synthesis of a related compound through reactions between specific benzamide and pyrazine derivatives, characterized by spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy (Senthilkumar, Umarani, & Satheesh, 2021).

Molecular Structure Analysis

The molecular structure is typically elucidated using techniques such as NMR (both ^1H and ^13C), X-ray crystallography, and mass spectrometry. These methods provide insights into the arrangement of atoms within the molecule and can help in confirming the success of the synthesis steps. Studies like that of Saeed et al. (2020) utilize X-ray structure characterization to understand intermolecular interactions in similar molecules (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

properties

IUPAC Name

2-[(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-22(2)19(26)23-5-6-24-15(12-23)10-14(21-24)11-20-18(25)13-3-4-16-17(9-13)28-8-7-27-16/h3-4,9-10H,5-8,11-12H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIAADQSTVMVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCCO4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

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